1H-Imidazo[4,5-c]pyridin-6-ol
Description
1H-Imidazo[4,5-c]pyridin-6-ol is a heterocyclic compound featuring a fused imidazole and pyridine ring system, with a hydroxyl group (-OH) at the 6-position. The compound’s reactivity and bioactivity are influenced by its electron-rich imidazole ring, hydrogen-bonding capacity of the hydroxyl group, and planarity of the fused aromatic system .
Properties
Molecular Formula |
C6H5N3O |
|---|---|
Molecular Weight |
135.12 g/mol |
IUPAC Name |
3,5-dihydroimidazo[4,5-c]pyridin-6-one |
InChI |
InChI=1S/C6H5N3O/c10-6-1-4-5(2-7-6)9-3-8-4/h1-3H,(H,7,10)(H,8,9) |
InChI Key |
OCCDWISPUBWEHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CNC1=O)NC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazo[4,5-c]pyridin-6-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst can yield the desired imidazo[4,5-c]pyridine core .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazo[4,5-c]pyridin-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogenating agents, alkylating agents; reactions often require catalysts like palladium or copper.
Major Products:
Oxidation: Formation of imidazo[4,5-c]pyridin-6-one.
Reduction: Formation of reduced imidazo[4,5-c]pyridine derivatives.
Substitution: Formation of various substituted imidazo[4,5-c]pyridin-6-ol derivatives.
Scientific Research Applications
1H-Imidazo[4,5-c]pyridin-6-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 1H-Imidazo[4,5-c]pyridin-6-ol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Features of Selected Imidazo[4,5-c]pyridine Derivatives
Key Observations:
- Positional Isomerism: The hydroxyl group’s position (4- vs.
- Fused Ring Systems : Epetirimod’s fused naphthyridine ring enhances planarity and π-stacking capacity compared to the pyridine-based analogs, correlating with its antiviral activity .
- Substituent Effects : Bulky alkyl/aryl groups (e.g., benzyl, butyl) in TLR7 agonists () improve metabolic stability but may reduce solubility. Conversely, carboxamide groups () enhance polarity and aqueous solubility .
Key Findings:
- TLR7 Agonists: Derivatives with 4,6-diamino substitutions () show strong TLR7 activation, with EC50 values in the low micromolar range. Substituents like -CF3 (19i) or -OCH3 (19g) optimize receptor binding and cellular uptake .
- Antiviral Activity : Epetirimod’s extended aromatic system enables intercalation into viral DNA/RNA, a feature absent in simpler pyridine-based analogs .
Physicochemical Properties
Table 3: Physicochemical Comparison
Key Insights:
- Solubility : The hydroxyl group in 6-ol derivatives confers moderate polarity but may necessitate prodrug strategies for bioavailability.
- Salt Forms : Epetirimod esylate () demonstrates how counterions (e.g., ethanesulfonate) improve solubility and formulation stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
